4-bromo-1-methyl-3-nitro-1H-pyrazole
Description
4-Bromo-1-methyl-3-nitro-1H-pyrazole (CAS: 89607-12-5) is a halogenated and nitrated pyrazole derivative with the molecular formula C₄H₄BrN₃O₂ and a molecular weight of 206.00 g/mol . Its structure features a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position of the pyrazole ring. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine and nitro substituents, which enable cross-coupling reactions and further functionalization .
The compound requires storage at 2–8°C in a sealed, dry environment to maintain stability . Its synthetic utility is underscored by its commercial availability in quantities up to 25 g, with suppliers like BLD Pharm Ltd. offering high-purity (98%) batches . Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .
Properties
IUPAC Name |
4-bromo-1-methyl-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOMJLANYBBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365453 | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-12-5 | |
| Record name | 4-Bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89607-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-nitro-1H-pyrazole with methyl iodide in the presence of a base such as sodium hydride in dry dimethylformamide (DMF) at low temperatures . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 4-amino-1-methyl-3-nitro-1H-pyrazole.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Biological Applications
4-Bromo-1-methyl-3-nitro-1H-pyrazole has been investigated for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties. The mechanism may involve interactions with cellular components, leading to the inhibition of microbial growth. Studies have shown that pyrazole derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. The nitro group can undergo bioreduction within cells, forming reactive intermediates that may induce apoptosis in cancer cells . Further investigations are needed to elucidate the specific pathways involved.
- Coordination Chemistry : The compound's ability to form complexes with metal ions makes it valuable in coordination chemistry. Pyrazoles are known for their capacity to stabilize metal ions through coordination bonds, which is crucial in catalysis and materials science .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-nitro-1H-pyrazole | Lacks bromine | Contains only a nitro group |
| 4-Bromo-3-methyl-1H-pyrazole | Lacks nitro and carboxylate groups | Only contains bromine and methyl groups |
| 1-Methyl-4-nitro-1H-pyrazole | Lacks bromine and carboxylate groups | Contains only a nitro group |
This comparison highlights the unique attributes of this compound due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy Study : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study concluded that further exploration into its mechanism could lead to novel antimicrobial agents .
- Cancer Cell Line Testing : A study evaluating the anticancer properties of this compound on human cancer cell lines showed promising results, indicating its potential as a lead compound in cancer therapy development .
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Reactivity and Functionalization
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 3 in the target compound is strongly electron-withdrawing, directing electrophilic substitution to the 5-position . In contrast, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (3-OMe) exhibits increased electron density at the ring, altering reactivity toward nucleophilic attack .
- Steric Effects : The methyl group at position 1 in the target compound provides moderate steric hindrance, whereas bulkier substituents like 4-methoxybenzyl (in 4-bromo-1-(4-methoxybenzyl)-3-nitro-1H-pyrazole) limit accessibility to the N1 position .
- Cross-Coupling Potential: The bromine atom in the target compound facilitates Suzuki-Miyaura couplings, similar to 3-bromo-4-nitro-1H-pyrazole. However, the latter’s lack of an N1 substituent makes it more reactive in palladium-catalyzed reactions .
Spectroscopic and Analytical Data
- NMR Spectroscopy : The target compound’s ¹H NMR spectrum shows characteristic peaks for the methyl group (~δ 3.8 ppm) and nitro group deshielding effects. In contrast, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole displays distinct methoxy (δ 3.9 ppm) and aromatic proton signals (δ 7.2–7.5 ppm) .
- Mass Spectrometry : The molecular ion peak for the target compound (m/z 206) is distinct from derivatives like 4-bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one, which shows [M+H]⁺ at m/z 317 .
Biological Activity
4-Bromo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.09 g/mol. The compound features a bromine atom, a nitro group, and a methyl group attached to the pyrazole ring, contributing to its reactivity and biological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in oxidative phosphorylation, which affects ATP production and cellular energy metabolism.
- Cell Signaling Interference : The compound influences cell signaling pathways, potentially altering gene expression and cellular metabolism.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following table:
Anticancer Activity
Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 2.36 |
| PC-3 | 0.87 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
Antimicrobial Activity
In antimicrobial studies, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example, it showed promising results against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high solubility in polar solvents, which may enhance its bioavailability. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
